Alpinumisoflavone-4′-methyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(19(14)22)20(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSPPBAASCPSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308654 | |
| Record name | 4′-O-Methylalpinumisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27762-87-4 | |
| Record name | 4′-O-Methylalpinumisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27762-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-O-Methylalpinumisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biflavonoid Derivatives
2″,3″-Dihydro-4′-O-methyl Amentoflavone (Compound IV)
- Structure : A methylated derivative of amentoflavone with additional hydrogenation at the 2″,3″ positions.
- Source : Isolated from Selaginella uncinata .
- Key Differences: The 4′-O-methyl group increases lipophilicity compared to amentoflavone.
- Bioactivity : Preliminary studies suggest enhanced stability but reduced antioxidant efficacy compared to amentoflavone .
7″-O-methyl-2,3,2″,3″-tetrahydrohinokiflavone (Compound V)
- Structure : Methylation at the 7″ position combined with partial hydrogenation.
- Source: Novel compound from Selaginella uncinata .
- Key Differences :
- Methylation at the 7″ position (vs. 4′ in Alpinumisoflavone-4′-methyl ether) may shift receptor-binding specificity.
- Hydrogenation modifies ring rigidity, affecting conformational flexibility.
Monomeric Flavonoid Methyl Ethers
Kaempferol-4′-methyl ether (Compound 2)
- Structure: A monomeric flavonoid with methylation at the 4′-position of the B-ring.
- Source : Isolated from Taxus chinensis .
- Key Differences: Monomeric structure lacks the dimeric complexity of this compound. Lower molecular weight (314.3 g/mol) may improve solubility but reduce binding avidity in certain targets.
- Bioactivity: Kaempferol derivatives are known for antioxidant and anti-inflammatory effects; methylation may enhance bioavailability .
Data Table: Structural and Functional Comparison
*Estimated based on amentoflavone’s molecular weight (538.5 g/mol) + methyl group (~14 g/mol).
Research Findings and Implications
- Methylation Effects: Methylation at the 4′ position in biflavonoids like this compound and Compound IV enhances lipophilicity, which correlates with improved cellular uptake and metabolic resistance .
- Structural Complexity: Dimeric biflavonoids exhibit broader bioactivity profiles (e.g., anticancer) compared to monomeric analogs like kaempferol-4′-methyl ether, likely due to multivalent target interactions .
- Divergent Activities: While CBNM shares the methyl ether functional group, its cannabinoid backbone confers distinct mechanisms (e.g., CB receptor modulation) unrelated to flavonoid pathways .
Q & A
Q. What are the established methodologies for synthesizing Alpinumisoflavone-4′-methyl ether, and how do reaction conditions influence yield?
- Methodology : Palladium-catalyzed cross-coupling reactions are widely used for methyl aryl ether synthesis. For example, methyl ether motifs in pharmaceutical compounds are synthesized via Buchwald-Hartwig amination or Ullmann-type coupling, requiring optimized ligand systems (e.g., Xantphos) and base selection (e.g., Cs₂CO₃) to enhance catalytic efficiency . Reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) significantly affect yield and regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .
- Key Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst Loading | 2–5 mol% | Higher loading reduces side products |
| Temperature | 80–100°C | Avoids decomposition above 120°C |
| Solvent | Toluene/DMF | Polar solvents accelerate coupling |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR shifts with literature data for flavonoid methyl ethers (e.g., δ 3.8–4.0 ppm for methoxy groups) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- IR : Validate O–CH₃ stretching (2830–2815 cm⁻¹) and carbonyl (C=O) bands .
- Analytical Workflow :
Sample → HPLC-PDA (purity check) → NMR/HRMS → IR → X-ray crystallography (if crystalline)
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituent positions on the flavonoid backbone influence the bioactivity of this compound?
- Experimental Design :
- Comparative Studies : Synthesize analogs (e.g., 6′-methyl vs. 4′-methyl ether) and test against cancer cell lines (e.g., MTT assay on HeLa cells).
- Molecular Docking : Map interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina to correlate substituent position with binding affinity .
- Data Interpretation :
- A 4′-methoxy group enhances planar stacking with DNA bases, increasing intercalation potency versus 6′-substituted analogs.
Q. What mechanisms explain contradictory reports on the compound’s antioxidant vs. pro-oxidant effects?
- Hypothesis Testing :
- ROS Scavenging Assays : Use DCFH-DA probes in varying pH conditions (pH 5.5 vs. 7.4) to simulate cellular environments.
- Metal Chelation Studies : Employ ICP-MS to quantify Fe²⁺/Cu⁺ binding, which may trigger Fenton reactions under oxidative stress .
- Resolution : Pro-oxidant behavior dominates in metal-rich environments (e.g., cancer cells), while antioxidant effects prevail in normal cells.
Q. How can metabolic stability of this compound be improved for in vivo studies?
- Strategies :
- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position to reduce CYP450-mediated O-demethylation .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life.
- Validation :
- Microsomal Assays : Compare t₁/₂ in human liver microsomes (HLM) before/after modification.
- Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models .
Data Contradiction Analysis
Q. Why do cytotoxicity studies report varying IC₅₀ values for this compound across cell lines?
- Factors :
- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in MDR1+ cells).
- Assay Conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) for cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
